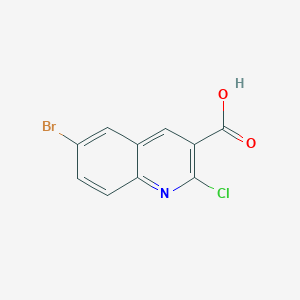

6-Bromo-2-chloroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

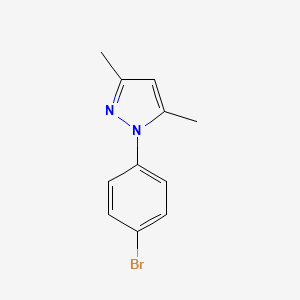

The compound of interest, 6-Bromo-2-chloroquinoline-3-carboxylic acid, is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antibacterial properties. The presence of bromine and chlorine atoms in the compound suggests potential reactivity and usefulness in various chemical reactions, particularly in the synthesis of other complex molecules or as a precursor for drug development .

Synthesis Analysis

The synthesis of halogenated quinoline derivatives can be achieved through various methods. For instance, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids involves the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction . Similarly, the synthesis of this compound could potentially follow a comparable pathway, with appropriate adjustments for the specific halogen substituents and positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can significantly influence the compound's physical and chemical properties. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and its crystal packing was stabilized by various intermolecular interactions . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions. For instance, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized and shown to catalyze Suzuki coupling reactions . Additionally, the reactivity of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has been explored, leading to the formation of various derivatives . These studies demonstrate the versatility of halogenated quinolines in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The introduction of bromine and chlorine atoms can increase the density and molecular weight of the compound, potentially affecting its solubility and boiling point. The presence of a carboxylic acid group also suggests the possibility of forming salts and esters, as well as engaging in hydrogen bonding, which could influence its solubility in different solvents . The photolabile nature of brominated hydroxyquinoline, a related compound, indicates potential sensitivity to light, which could be relevant for the compound's stability and storage conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Halogenated Quinolines

- 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives are involved in the novel synthesis of halogenated quinolines. These compounds are synthesized using procedures like Sandmeyer reaction, demonstrating their potential in creating complex organic compounds (Raveglia et al., 1997).

Development of Antimicrobial and Antimalarial Agents

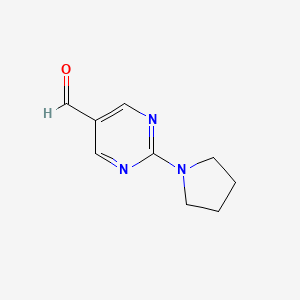

- Derivatives of this compound have been explored for their antimicrobial and antimalarial properties. This includes the synthesis of novel quinoline-based triazoles showing promising activity against various microorganisms and Plasmodium falciparum, a parasite causing malaria (Parthasaradhi et al., 2015).

Photolabile Protecting Groups in Biochemistry

- Brominated quinoline compounds, related to this compound, have been synthesized as photolabile protecting groups. These groups are useful in controlling the release of biologically active molecules in response to light, a method that can be applied in various biochemical and pharmacological research (Fedoryak & Dore, 2002).

Crystal Structure and Density Functional Theory (DFT) Studies

- Studies on the crystal structure and DFT analysis of 6-Bromo-2-chloroquinoline derivatives have been conducted. This research provides insights into the molecular and electronic structure of these compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Zhou et al., 2022).

Role in Synthesis of Quinazolinones and Quinolines

- Research has shown the utility of this compound derivatives in the synthesis of quinazolinones and quinolines. These compounds have potential applications in the development of new materials with unique optical properties, such as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

Applications in Metalation and Functionalization Chemistry

- The compound and its derivatives are used in metalation and functionalization sequences, particularly in synthesizing substituted quinolines. This process illustrates the compound's versatility in organic synthesis and potential in developing new chemical entities (Ondi, Volle, & Schlosser, 2005).

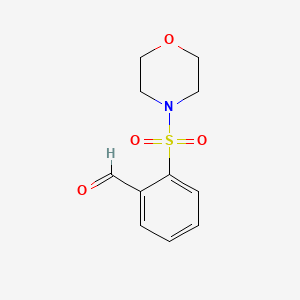

Synthesis of Ruthenium(II)–arene Complexes

- Derivatives of this compound have been used in synthesizing ruthenium(II)–arene complexes. These complexes are studied for their structure, spectroscopic properties, and antiproliferative activity, indicating their potential in medicinal chemistry (Ivanović et al., 2014).

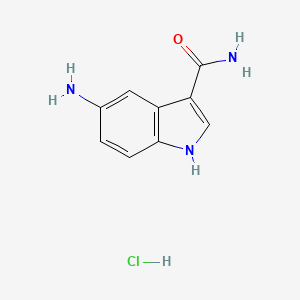

Synthesis of Novel 1,9-Dimetalated ß-carbolines

- Research involving the synthesis of 1,9-dimetalated ß-carbolines, starting from related bromoquinolines, highlights the compound's role in alkaloid synthesis. This demonstrates its utility in synthetic organic chemistry and drug development (Bracher & Hildebrand, 1994).

Development of Novel Derivatization Reagents

- Bromoquinolinium derivatives, related to this compound, have been developed as novel derivatization reagents for carboxylic acids in high-performance liquid chromatography and mass spectrometry (HPLC-MS/MS). This illustrates its role in enhancing analytical methodologies in biochemistry and pharmacology (Mochizuki et al., 2013).

Safety and Hazards

While specific safety and hazards information for 6-Bromo-2-chloroquinoline-3-carboxylic acid is not available, a related compound, Ethyl 6-Bromo-4-Chloro-3-Quinolinecarboxylate, should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are considered essential building blocks in organic synthesis . Therefore, the study and application of 6-Bromo-2-chloroquinoline-3-carboxylic acid and its derivatives could be a promising area for future research.

Eigenschaften

IUPAC Name |

6-bromo-2-chloroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOUCLFBKHTGDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)

![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)